benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Overview
Description
Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C13H17NO4 . It has a molecular weight of 251.28 . This compound is used for research purposes .
Synthesis Analysis
The synthesis of benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate involves the use of N-benzyloxycarbonyl-(4R)-hydroxy-L-proline and borane-dimethyl sulfide complex . The reaction mixture is stirred at 0°C and then heated under reflux .Physical And Chemical Properties Analysis
This compound is stored in an inert atmosphere at 2-8°C . The boiling point is not specified . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Cholinesterase Inhibition
Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate is studied for its potential in inhibiting cholinesterases. This compound was found to have a moderate inhibitory effect against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are key targets in the treatment of diseases like Alzheimer's. The compound showed selective inhibition properties and was characterized for its electronic, steric, and lipophilic properties (Pizova et al., 2017).
Synthesis of Analogs
This compound has been used in the synthesis of conformationally restricted analogs, such as in the context of pregabalin synthesis. These analogs can offer insights into the development of new pharmaceuticals with specific biological activities (Galeazzi et al., 2003).
Application in Synthesis of Bioactive Molecules
The compound is also an intermediate in synthesizing various bioactive molecules. It has been synthesized in high yield and used in the production of molecules with potential biological activities (Kotian et al., 2005).
Role in Stereoselective Synthesis
The compound plays a role in the stereoselective synthesis of other complex molecules. Its specific stereochemistry is crucial for achieving the desired configuration in the final products, which is important in pharmaceutical synthesis (Orena et al., 2003).
Inhibitors Design
It has been utilized in the design and synthesis of inhibitors, such as those for influenza neuraminidase. The specific structure of the compound can be manipulated to fit into enzyme active sites, blocking their function (Wang et al., 2001).
Safety And Hazards
The compound is labeled with the signal word "Warning" . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) .
properties
IUPAC Name |
benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c15-8-11-6-12(16)7-14(11)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,15-16H,6-9H2/t11-,12+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDEQGLDWZMIMJM-NWDGAFQWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1CO)C(=O)OCC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN([C@@H]1CO)C(=O)OCC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00566696 | |
Record name | Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00566696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |
CAS RN |
95687-41-5 | |
Record name | Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00566696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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